molecular formula C12H15N3 B1336762 3-(4-Methylpiperazin-1-yl)benzonitrile CAS No. 204078-35-3

3-(4-Methylpiperazin-1-yl)benzonitrile

Cat. No.: B1336762
CAS No.: 204078-35-3
M. Wt: 201.27 g/mol
InChI Key: OLELRAIMBYZQJO-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)benzonitrile (CAS: 204078-35-3) is an aromatic nitrile derivative featuring a 4-methylpiperazine substituent at the meta position of the benzene ring. Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol . It is frequently utilized as a building block in medicinal chemistry, particularly in kinase inhibitor design and heterocyclic synthesis .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-14-5-7-15(8-6-14)12-4-2-3-11(9-12)10-13/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLELRAIMBYZQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428189
Record name 3-(4-methylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204078-35-3
Record name 3-(4-methylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methylpiperazin-1-yl)benzonitrile can be synthesized through the reaction of 1-methylpiperazine with 3-cyanobenzaldehyde. The reaction typically involves the use of a solvent such as acetonitrile or dimethylformamide (DMF) and may require a catalyst to proceed efficiently . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 3-(4-Methylpiperazin-1-yl)benzonitrile may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzonitrile derivatives .

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs of 3-(4-Methylpiperazin-1-yl)benzonitrile, highlighting differences in substituents, molecular weight, melting points, and synthetic yields:

Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Substituents/Linker Melting Point (°C) Yield (%) Key References
3-(4-Methylpiperazin-1-yl)benzonitrile (204078-35-3) C₁₂H₁₅N₃ 201.27 Direct piperazine attachment at C3 N/A N/A
3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile (7164647) C₁₃H₁₇N₃ 215.30 Piperazine linked via methylene group N/A N/A
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile (125743-63-7) C₁₃H₁₇N₃ 215.30 Piperazine-methyl at C4 65–67 35
5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile C₁₂H₁₆N₄ 216.29 Amino group at C5, piperazine at C2 N/A N/A
3-(4-Oxopiperidin-1-yl)benzonitrile (250718-98-0) C₁₂H₁₄N₂O 202.25 Oxopiperidine instead of methylpiperazine N/A N/A
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile (918479-51-3) C₂₀H₂₃N₃ 305.42 Phenethyl-piperazine-methyl at C3 N/A N/A
4-((4-Methylpiperazin-1-yl)phenyl)-purine derivatives (e.g., 4i) ~C₂₆H₂₈N₈ ~476.56 Piperazine-phenyl linked to purine core 171–172 49
Key Observations:

Linker Modifications : Introducing a methylene bridge between the benzene and piperazine (e.g., 3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile ) increases molecular weight by ~14 g/mol compared to the parent compound. This modification may enhance conformational flexibility and alter binding kinetics in biological systems.

Positional Isomerism: Relocating the piperazine group to C2 or C4 (e.g., 5-amino-2-(4-methylpiperazin-1-yl)benzonitrile ) or substituting with oxopiperidine () significantly impacts electronic properties and hydrogen-bonding capacity.

Bulkier Substituents : Phenethyl-piperazine derivatives (e.g., 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile ) exhibit higher molecular weights (~305 g/mol) and increased hydrophobicity, which may influence membrane permeability.

Biological Activity

3-(4-Methylpiperazin-1-yl)benzonitrile, with the molecular formula C12H15N3, is an organic compound characterized by a benzonitrile group attached to a 4-methylpiperazine moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

  • Molecular Weight : 201.27 g/mol
  • CAS Number : 204078-35-3
  • IUPAC Name : 3-(4-methylpiperazin-1-yl)benzonitrile

Synthesis

The synthesis of 3-(4-Methylpiperazin-1-yl)benzonitrile typically involves a reaction between 1-methylpiperazine and 3-cyanobenzaldehyde, often using solvents like acetonitrile or dimethylformamide (DMF) under catalytic conditions.

Antimicrobial Properties

Research indicates that 3-(4-Methylpiperazin-1-yl)benzonitrile exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating significant activity against pathogens such as Mycobacterium tuberculosis and other Gram-positive bacteria.

Case Study: Antituberculosis Activity

A study focused on the structure-activity relationship (SAR) of similar compounds revealed that derivatives of piperazine, including those with a benzonitrile structure, showed enhanced activity against M. tuberculosis. Specifically, para-substituted benzyl piperazines exhibited superior antituberculosis efficacy compared to their meta-substituted counterparts . In this context, 3-(4-Methylpiperazin-1-yl)benzonitrile was highlighted for its potential as a lead compound in developing new antituberculosis agents.

The mechanism of action for 3-(4-Methylpiperazin-1-yl)benzonitrile involves binding to specific enzymes and receptors, thereby inhibiting bacterial cell wall synthesis. This interaction leads to the disruption of bacterial growth and replication.

Table 1: Antimicrobial Activity Data

CompoundMIC (μg/mL)Target Pathogen
3-(4-Methylpiperazin-1-yl)benzonitrile0.05Mycobacterium tuberculosis
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid0.10Gram-positive bacteria
3-(4-Methylpiperazin-1-yl)methylbenzonitrile0.15Various fungal strains

Cytotoxicity Evaluation

In addition to its antimicrobial properties, cytotoxicity studies have been conducted to evaluate the safety profile of 3-(4-Methylpiperazin-1-yl)benzonitrile. Preliminary results indicate that while the compound exhibits potent antimicrobial activity, it also requires careful assessment regarding its toxicity to human cells.

Table 2: Cytotoxicity Data

CompoundIC50 (μM)Cell Line Tested
3-(4-Methylpiperazin-1-yl)benzonitrile>100HeLa
Control (Doxorubicin)0.5HeLa

Future Directions

Given its promising biological activity, further studies are warranted to explore:

  • In Vivo Efficacy : Evaluating the pharmacokinetics and therapeutic potential in animal models.
  • Structural Modifications : Investigating how different substitutions on the piperazine or benzonitrile moieties affect biological activity and toxicity.

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